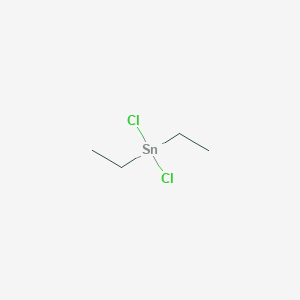

Diethyltin dichloride

Vue d'ensemble

Description

Le diphosphate de guanosine est un diphosphate de nucléoside, un ester de l'acide pyrophosphorique avec le nucléoside guanosine. Il se compose d'un groupe pyrophosphate, d'un sucre pentose ribose et de la base nucléique guanine. Le diphosphate de guanosine est le produit de la déphosphorylation du triphosphate de guanosine par les GTPases, qui sont impliquées dans la transduction du signal .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le diphosphate de guanosine peut être synthétisé à partir du triphosphate de guanosine par l'action des enzymes GTPase. L'hydrolyse du triphosphate de guanosine en diphosphate de guanosine est facilitée par les enzymes GTPase, qui utilisent un motif de site actif conservé connu sous le nom de protéine activatrice de la GTPase. Initialement, une molécule d'eau est coordonnée par les résidus du site actif de l'enzyme GTPase. La molécule d'eau attaque le γ-phosphate du triphosphate de guanosine, conduisant à la formation d'un état de transition pentavalent. Cet état de transition est stabilisé par des interactions avec les résidus du site actif, y compris les résidus catalytiques conservés. En conséquence, le γ-phosphate est clivé et le phosphate inorganique est libéré .

Méthodes de production industrielle

Dans les milieux industriels, le diphosphate de guanosine peut être produit en utilisant des souches recombinantes d'Escherichia coli qui surexpriment les enzymes impliquées dans la voie biosynthétique des nucléotides guanosine. Par exemple, la surexpression de l'inosine 5'-monophosphate déshydrogénase, de la guanosine 5'-monophosphate synthétase, de la guanosine 5'-monophosphate réductase et de la guanosine-inosine kinase peut améliorer la production de diphosphate de guanosine .

Analyse Des Réactions Chimiques

Types de réactions

Le diphosphate de guanosine subit plusieurs types de réactions, notamment :

Hydrolyse : L'hydrolyse du triphosphate de guanosine en diphosphate de guanosine.

Phosphorylation : Le diphosphate de guanosine peut être phosphorylé en triphosphate de guanosine avec l'aide de la pyruvate kinase et du phosphoénolpyruvate.

Réactifs et conditions courants

Hydrolyse : Catalysée par les enzymes GTPase.

Phosphorylation : Catalysée par la pyruvate kinase et le phosphoénolpyruvate.

Principaux produits

Hydrolyse : Produit du diphosphate de guanosine et du phosphate inorganique.

Phosphorylation : Produit du triphosphate de guanosine.

Applications de la recherche scientifique

Le diphosphate de guanosine a un large éventail d'applications de recherche scientifique, notamment :

Signalisation intracellulaire : Le diphosphate de guanosine est impliqué dans les processus de signalisation intracellulaire, fonctionnant comme un régulateur essentiel de l'activité des GTPases.

Biologie moléculaire : Il est utilisé dans la recherche sur la modulation de l'expression des gènes et les réarrangements du cytosquelette.

Mécanisme d'action

Le diphosphate de guanosine exerce ses effets par son rôle dans les voies de transduction du signal. Lorsqu'un signal extracellulaire déclenche l'activation d'un récepteur couplé à la protéine G, la protéine G associée échange son diphosphate de guanosine lié pour le triphosphate de guanosine, ce qui entraîne un changement conformationnel et l'activation des cascades de signalisation en aval. Cette activation peut stimuler une variété de réponses cellulaires, y compris la modulation de l'expression des gènes, les réarrangements du cytosquelette et la régulation des activités enzymatiques. L'hydrolyse du triphosphate de guanosine en diphosphate de guanosine par l'activité GTPase de la protéine G restaure l'état inactif, mettant ainsi fin à l'événement de signalisation .

Applications De Recherche Scientifique

Industrial Applications

1. Catalysis in Organic Reactions

Diethyltin dichloride serves as a catalyst in various organic reactions, particularly in the synthesis of organotin compounds. It has been studied for its role in promoting reactions involving carbon-carbon bond formation and polymerization processes .

2. Photostabilizers for Polymers

Research indicates that this compound can enhance the photostability of polymers such as poly(vinyl chloride) (PVC). By acting as a stabilizing agent against UV degradation, it helps prolong the lifespan of PVC products used in outdoor applications .

Pharmaceutical Applications

1. Antitumor Activity

Recent studies have explored this compound's potential as an antitumor agent. It has been synthesized into complexes with various ligands, demonstrating significant cytotoxic effects against cancer cell lines. These complexes are being investigated for their DNA-binding capabilities and potential therapeutic uses .

2. Neurotoxicity Studies

While diethyltin compounds have therapeutic potential, they also pose risks of neurotoxicity. Case studies highlight acute poisoning incidents linked to exposure to organotin compounds, emphasizing the need for careful handling in pharmaceutical settings .

Environmental and Safety Considerations

This compound's applications necessitate a thorough understanding of its toxicity and environmental impact. Reports indicate that exposure can lead to severe neurological effects and other health issues, underscoring the importance of safety measures during its use .

Case Study 1: Photostabilizers in PVC

A study evaluated the effectiveness of this compound as a photostabilizer in PVC formulations. Results showed a marked improvement in resistance to UV light degradation when compared to untreated samples, suggesting its viability for industrial applications .

Case Study 2: Antitumor Complexes

Research on this compound complexes with specific ligands demonstrated promising results in inhibiting cancer cell proliferation. In vitro tests indicated that these complexes could significantly reduce tumor growth rates, warranting further investigation into their clinical applications .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Industrial Chemistry | Catalyst for organic reactions | Promotes carbon-carbon bond formation |

| Polymer Science | Photostabilizer for PVC | Enhances UV resistance |

| Pharmaceuticals | Antitumor agents | Significant cytotoxic effects observed |

| Toxicology | Neurotoxicity studies | Linked to severe neurological effects |

Mécanisme D'action

Guanosine diphosphate exerts its effects through its role in signal transduction pathways. When an extracellular signal triggers the activation of a G-protein coupled receptor, the associated G-protein exchanges its bound guanosine diphosphate for guanosine triphosphate, leading to a conformational change and activation of downstream signaling cascades. This activation can stimulate a variety of cellular responses, including modulation of gene expression, cytoskeletal rearrangements, and regulation of enzymatic activities. The hydrolysis of guanosine triphosphate to guanosine diphosphate by the GTPase activity of the G-protein restores the inactive state, thus terminating the signaling event .

Comparaison Avec Des Composés Similaires

Composés similaires

Triphosphate de guanosine : Un triphosphate de nucléoside qui sert de substrat à la synthèse de l'ARN pendant la transcription.

Monophosphate de guanosine : Un nucléotide qui est impliqué dans divers processus métaboliques.

Diphosphate de cytidine : Un nucléotide qui est impliqué dans la synthèse des phospholipides.

Unicité

Le diphosphate de guanosine est unique en son rôle de régulateur des GTPases et en son implication dans les voies de transduction du signal. Contrairement au triphosphate de guanosine, qui est principalement impliqué dans le transfert d'énergie et la synthèse de l'ARN, le diphosphate de guanosine fonctionne comme un interrupteur moléculaire dans les processus de signalisation intracellulaire .

Activité Biologique

Diethyltin dichloride (DETC), an organotin compound, has garnered attention due to its diverse biological activities and potential toxicological implications. This article explores the synthesis, biological effects, and case studies related to DETC, drawing from various scientific sources.

This compound is synthesized through the reaction of ethyl chloride with metallic tin. It is characterized by the formula CHClSn and is part of a larger class of organotin compounds known for their utility in various applications, including biocides and antifouling agents . The synthesis typically involves heating ethyl chloride with tin in the presence of a suitable catalyst.

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal activity. A study reported that derivatives of organotin compounds, including DETC, demonstrated moderate antifungal effects against Aspergillus fumigatus and Trichoderma harzianum . The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic processes.

Toxicological Profile

This compound has been associated with various toxic effects, particularly in prenatal development. Studies have shown that exposure can lead to severe maternal toxicity, fetal resorptions, cleft palate formation, and reduced fetal weights in animal models . The compound's acute toxicity is notable, with LD50 values reported around 404 mg/kg in rats, indicating significant health risks upon exposure .

Neurotoxic Effects

Neurotoxicity is another critical aspect of this compound's biological activity. Case studies highlight instances of acute organotin poisoning where individuals exhibited neurological symptoms such as disorientation, hallucinations, and cognitive impairments following prolonged exposure to DETC . These symptoms are reminiscent of trialkyltin encephalopathy, suggesting that diethyltin may similarly affect the central nervous system.

Case Studies

- Acute Organotin Poisoning : A case study involving a 43-year-old male tank cleaner revealed severe neurological manifestations after exposure to this compound over four days. Symptoms included dizziness, disorientation, and memory deficits. Urinary analyses confirmed elevated levels of diethyltin during treatment .

- Prenatal Toxicity : In a controlled study on pregnant rats, administration of this compound resulted in significant fetal development issues. High doses led to total litter resorptions and developmental neurotoxic potential was indicated by changes in spatial learning tasks in offspring .

Research Findings Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Propriétés

IUPAC Name |

dichloro(diethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.2ClH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAXVVMIXZAKSR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235690 | |

| Record name | Diethyltindichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Diethyltin dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

866-55-7 | |

| Record name | Diethyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyltindichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyltin dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyltindichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyltin dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGA900D045 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.